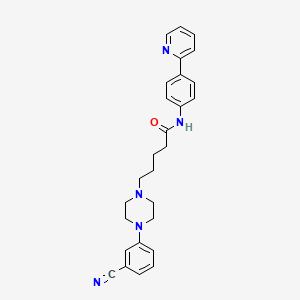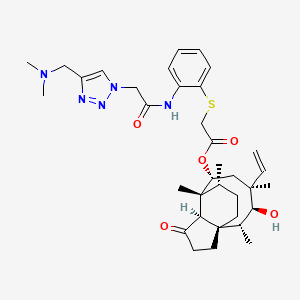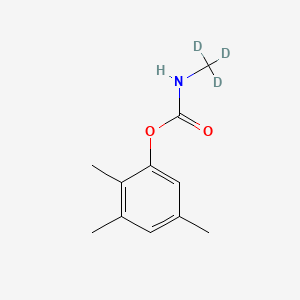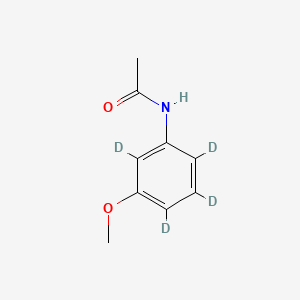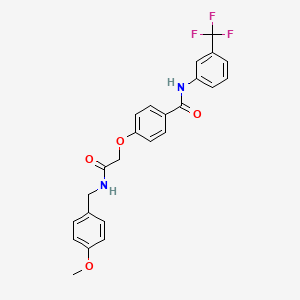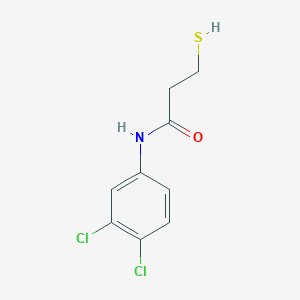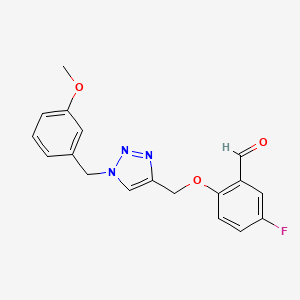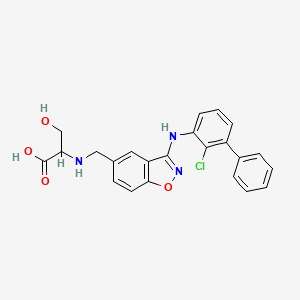
PD-1/PD-L1-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-17 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation and cancer progression by allowing cancer cells to evade immune detection. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-17 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents. Common reagents used in these reactions include bromine, chlorine, and cyanide, among others .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups. These derivatives are then further modified to produce the final compound, this compound .
科学研究应用
PD-1/PD-L1-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer progression.
Medicine: Explored for its potential in cancer immunotherapy, particularly in enhancing anti-tumor immunity.
Industry: Used in the development of new therapeutic agents targeting the PD-1/PD-L1 pathway
作用机制
PD-1/PD-L1-IN-17 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to enhanced anti-tumor immunity. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are essential for cell proliferation, survival, and immune evasion .
相似化合物的比较
PD-1/PD-L1-IN-17 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
BMS-1166: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
BMS-202: Known for its ability to induce dimerization of the PD-L1 protein.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction .
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and potential for therapeutic applications .
属性
分子式 |
C23H20ClN3O4 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
2-[[3-(2-chloro-3-phenylanilino)-1,2-benzoxazol-5-yl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H20ClN3O4/c24-21-16(15-5-2-1-3-6-15)7-4-8-18(21)26-22-17-11-14(9-10-20(17)31-27-22)12-25-19(13-28)23(29)30/h1-11,19,25,28H,12-13H2,(H,26,27)(H,29,30) |
InChI 键 |
LYJGBKYNTZGSLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)NC3=NOC4=C3C=C(C=C4)CNC(CO)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


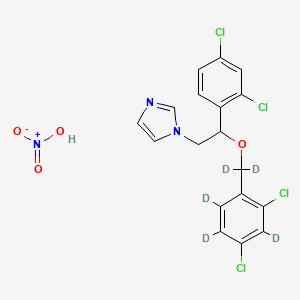
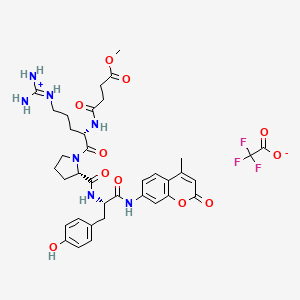
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
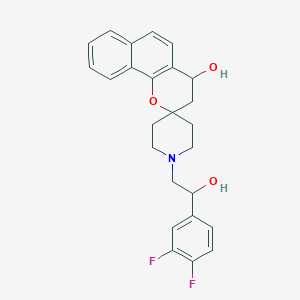

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
